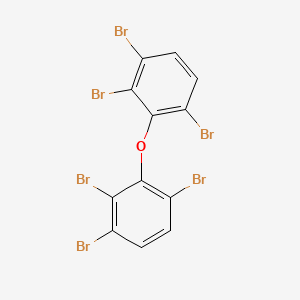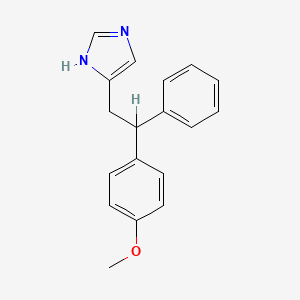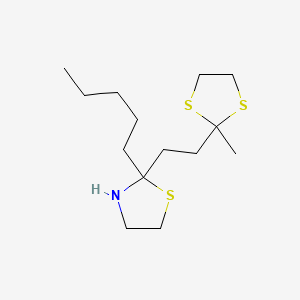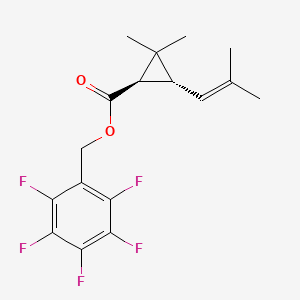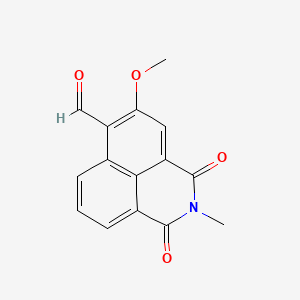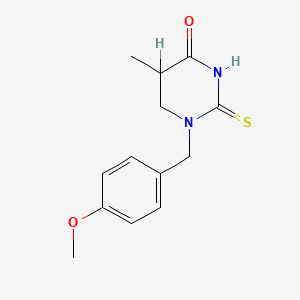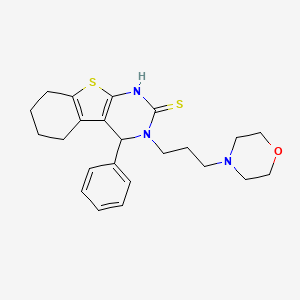
N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide is a chemical compound with the molecular formula C16H29ClN2O2 It is known for its unique structure, which includes a bicyclic ring system derived from camphor
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide typically involves the reaction of camphor with dimethylamine and a suitable acylating agent. One common method includes the following steps:
Formation of the Intermediate: Camphor is reacted with dimethylamine to form an intermediate compound.
Acylation: The intermediate is then acylated using an appropriate acylating agent, such as propionyl chloride, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-2-oxopropanamide
- N-Methyl-2-methylpropanamide
- N-Methylisobutyramide
Uniqueness
N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide is unique due to its bicyclic ring system derived from camphor, which imparts specific steric and electronic properties
Propriétés
Numéro CAS |
92790-31-3 |
|---|---|
Formule moléculaire |
C15H26N2O2 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]propanamide |
InChI |
InChI=1S/C15H26N2O2/c1-9(13(19)17(5)6)16-11-10-7-8-15(4,12(11)18)14(10,2)3/h9-11,16H,7-8H2,1-6H3 |
Clé InChI |
WPQNMYRQXJHBOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(C)C)NC1C2CCC(C1=O)(C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)

![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)



